1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a nitrobenzoyl group attached to a spiro[chroman-2,4’-piperidin]-4-one core. The unique spirocyclic framework imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidinone precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate, sulfuric acid
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (AlCl3)
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with a spirocyclic indoline core, known for their biological activities.
Spirooxindoles: Featuring a spirocyclic oxindole structure, these compounds are also studied for their medicinal properties.
Spiropiperidines: Containing a spirocyclic piperidine core, these compounds are explored for their pharmacological potential.
Uniqueness
1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one stands out due to its unique combination of a nitrobenzoyl group and a spiro[chroman-2,4’-piperidin]-4-one core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1'-(2-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-13-20(27-18-8-4-2-6-15(17)18)9-11-21(12-10-20)19(24)14-5-1-3-7-16(14)22(25)26/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCHQGWLIFMSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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